molecular formula C13H17N3 B8422634 5-Methyl-6-(2-methylpiperidin-1-yl)nicotinonitrile

5-Methyl-6-(2-methylpiperidin-1-yl)nicotinonitrile

Cat. No. B8422634
M. Wt: 215.29 g/mol
InChI Key: HSZJGLFIBPZUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889668B2

Procedure details

A mixture of 5-cyano-2-fluoro-3-methylpyridine (Molekula M52391889; 1.5 g; 11 mmol; 1 eq.) and 2-methylpiperidine (5.2 mL; 44.1 mmol; 4 eq.) was stirred at 90° C. for 16 hours.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH3:10])[C:6](F)=[N:7][CH:8]=1)#[N:2].[CH3:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][NH:13]1>>[CH3:10][C:5]1[C:6]([N:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH:12]2[CH3:11])=[N:7][CH:8]=[C:3]([CH:4]=1)[C:1]#[N:2]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=NC1)F)C
Name
Quantity
5.2 mL
Type
reactant
Smiles
CC1NCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC=1C(=NC=C(C#N)C1)N1C(CCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.